molecular formula C8H15NO4 B2536571 tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate CAS No. 1218815-84-9

tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate

Cat. No.: B2536571
CAS No.: 1218815-84-9
M. Wt: 189.211
InChI Key: DCSBEGCJZBZJIG-UHFFFAOYSA-N
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Description

tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate is an organic compound with the molecular formula C9H17NO4. It is a white to off-white solid that is slightly soluble in chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate typically involves the reaction of tert-butyl bromoacetate with methoxy(methyl)amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of aggrecanase-1 and aggrecanase-2, the compound binds to the active site of these enzymes, preventing them from cleaving aggrecan, a key component of cartilage. This inhibition helps to reduce cartilage degradation and inflammation in conditions such as osteoarthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a selective inhibitor of aggrecanase enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 2-[methoxy(methyl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)6(10)9(4)12-5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSBEGCJZBZJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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